

Synthesis of 1-N-Boc-3-(R)-cyanopiperidine: A Detailed Protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-N-Boc-3-(R)-cyanopiperidine

Cat. No.: B1337191

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of **1-N-Boc-3-(R)-cyanopiperidine**, a valuable chiral building block in the development of various pharmaceutical agents. The protocol outlines a two-step synthetic route commencing from the commercially available starting material, (R)-1-Boc-3-hydroxypiperidine. The synthesis involves the activation of the hydroxyl group via tosylation, followed by a nucleophilic substitution with a cyanide salt.

Reaction Scheme

The synthesis proceeds in two key steps:

- Tosylation: The hydroxyl group of (R)-1-Boc-3-hydroxypiperidine is converted to a p-toluenesulfonate (tosylate) ester. This transforms the hydroxyl into a good leaving group for the subsequent nucleophilic substitution.
- Cyanation: The tosylate intermediate is then treated with a cyanide salt, such as sodium cyanide, to introduce the cyano group at the C3 position via an SN2 reaction, resulting in the desired **1-N-Boc-3-(R)-cyanopiperidine**.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis protocol.

Parameter	Step 1: (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate	Step 2: 1-N-Boc-3-(R)-cyanopiperidine
Molecular Formula	C ₁₇ H ₂₅ NO ₅ S	C ₁₁ H ₁₈ N ₂ O ₂
Molecular Weight	355.45 g/mol	210.27 g/mol
Typical Yield	90-95%	85-90%
Purity (by HPLC)	>98%	>98%
Appearance	White to off-white solid	White to pale yellow solid
Melting Point	Not reported	60-65 °C

Experimental Protocols

Materials and Methods

- (R)-1-Boc-3-hydroxypiperidine
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF, anhydrous)
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

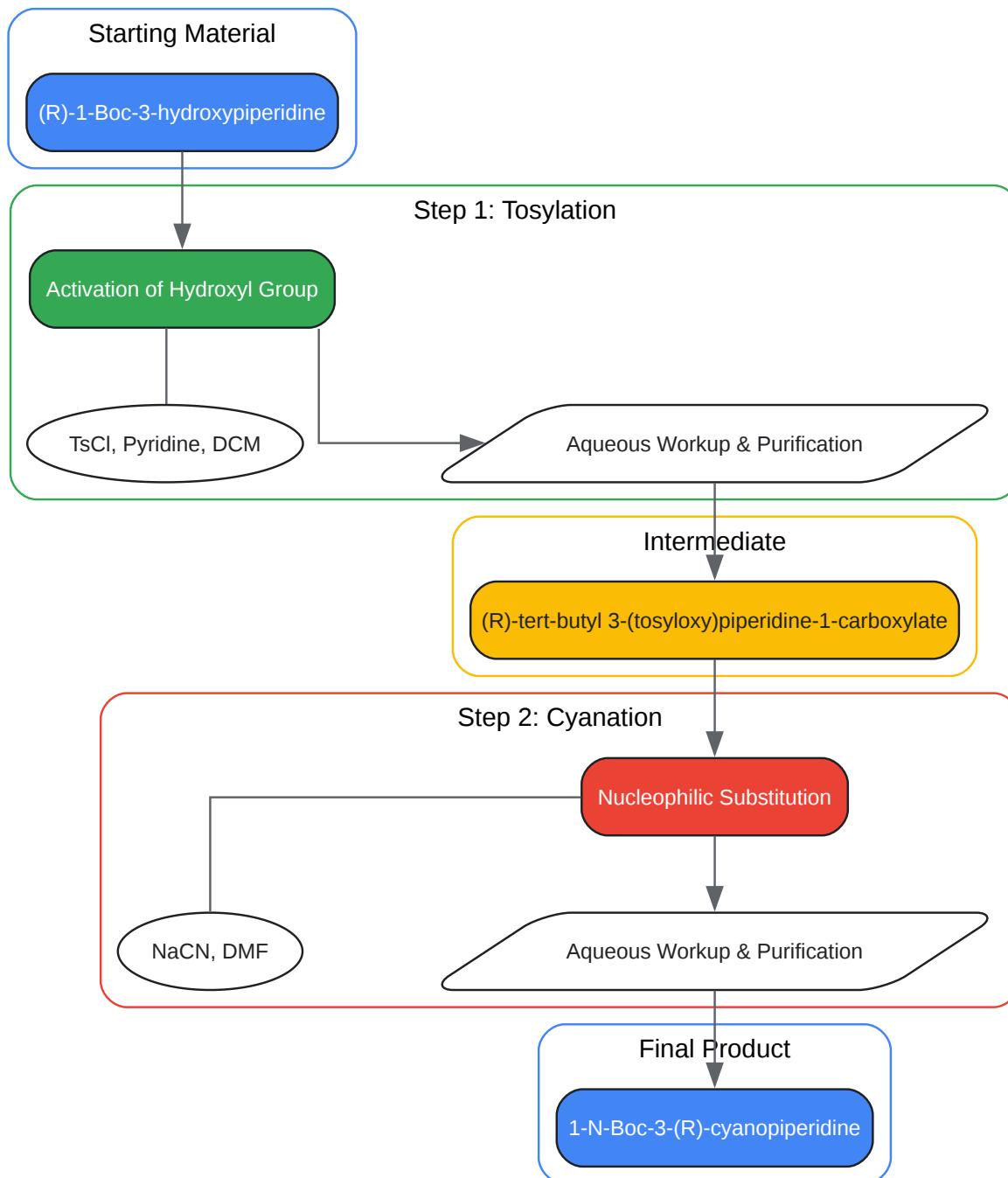
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

Step 1: Synthesis of (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate

This procedure details the activation of the hydroxyl group by conversion to a tosylate.

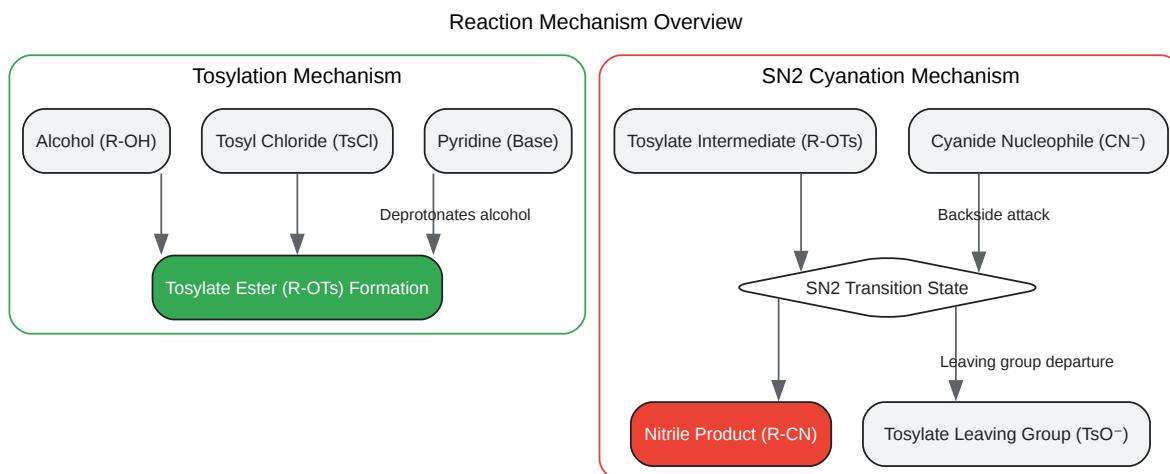
- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous dichloromethane (DCM).
- Cool the solution to 0 °C using an ice bath.
- Slowly add anhydrous pyridine (2.0 eq) to the stirred solution.
- Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
- Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate by flash column chromatography on silica gel.

Step 2: Synthesis of **1-N-Boc-3-(R)-cyanopiperidine**


This procedure describes the nucleophilic substitution of the tosylate with cyanide.

- In a round-bottom flask under an inert atmosphere, dissolve the purified (R)-tert-butyl 3-(tosyloxy)piperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF).
- Add sodium cyanide (1.5 eq) to the solution.
- Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture to room temperature and pour it into water.
- Extract the aqueous mixture with diethyl ether.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude **1-N-Boc-3-(R)-cyanopiperidine** by flash column chromatography on silica gel to obtain the final product.

Visualizations


Experimental Workflow

Workflow for the Synthesis of 1-N-Boc-3-(R)-cyanopiperidine

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **1-N-Boc-3-(R)-cyanopiperidine**.

Signaling Pathway (Reaction Mechanism)

[Click to download full resolution via product page](#)

Caption: Overview of the reaction mechanisms involved.

- To cite this document: BenchChem. [Synthesis of 1-N-Boc-3-(R)-cyanopiperidine: A Detailed Protocol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1337191#synthesis-protocol-for-1-n-boc-3-r-cyanopiperidine\]](https://www.benchchem.com/product/b1337191#synthesis-protocol-for-1-n-boc-3-r-cyanopiperidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com